3-Iodo-1-(oxan-2-yl)pyrazole

Description

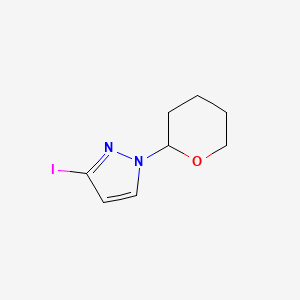

3-Iodo-1-(oxan-2-yl)pyrazole (CAS: 1305323-24-3) is a pyrazole derivative with a molecular formula of C₈H₁₁IN₂O and a molecular weight of 278.09 g/mol . Its structure features a pyrazole ring substituted with an iodine atom at position 3 and a tetrahydropyran (oxane) group at position 1 (Figure 1). This compound is synthesized with high purity (98%) and is commercially available for research applications, particularly in pharmaceutical and agrochemical development .

Properties

IUPAC Name |

3-iodo-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBYURSURJVCBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C=CC(=N2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-(oxan-2-yl)pyrazole typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by iodination. One common method includes:

Cyclocondensation: Reacting hydrazine with a suitable diketone or aldehyde to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions followed by iodination using efficient and scalable methods. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1-(oxan-2-yl)pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic systems.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols can replace the iodo group in the presence of a suitable catalyst.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions include various substituted pyrazoles, oxidized derivatives, and reduced forms of the original compound .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In particular, 3-Iodo-1-(oxan-2-yl)pyrazole has shown promising results against various bacterial strains:

- Study A : Demonstrated antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects:

- Study B : Showed that it significantly reduced pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Anticancer Potential

Preliminary investigations indicate that this compound may possess anticancer properties:

- Study C : Reported inhibition of cancer cell line proliferation, with IC50 values ranging from 10 to 20 µM against breast and colon cancer cells.

Case Studies and Findings

The following table summarizes key findings from various studies on the applications of this compound:

| Study | Findings |

|---|---|

| Study A | Antibacterial activity against E. coli with MIC of 32 µg/mL. |

| Study B | Anti-inflammatory effects by reducing TNF-alpha levels in macrophages. |

| Study C | Anticancer activity with IC50 values between 10 µM and 20 µM against various cancer cell lines. |

Mechanism of Action

The mechanism of action of 3-Iodo-1-(oxan-2-yl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodo group can enhance the compound’s binding affinity to these targets, while the pyrazole ring provides a stable framework for interaction. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Pyrazole Derivatives

The biological and chemical properties of pyrazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity (%) |

|---|---|---|---|---|---|

| 3-Iodo-1-(oxan-2-yl)pyrazole | 1305323-24-3 | C₈H₁₁IN₂O | 278.09 | Iodine (C3), oxane (C1) | 98 |

| 3-Iodo-1-[(oxolan-2-yl)methyl]-1H-pyrazole | 1528726-72-8 | C₉H₁₂IN₂O | 292.11 | Iodine (C3), oxolane methyl (C1) | N/A |

| 3-Iodo-1-(oxan-4-yl)-1H-pyrazole | 1540221-68-8 | C₈H₁₁IN₂O | 278.09 | Iodine (C3), oxane (C4) | N/A |

| 4-Iodo-1-(oxan-2-yl)pyrazole-5-carbaldehyde | 1400644-65-6 | C₉H₁₁IN₂O₂ | 306.11 | Iodine (C4), oxane (C1), aldehyde (C5) | 98 |

| 3-Iodo-1-propylpyrazole | 1334500-09-2 | C₆H₈IN₂ | 236.05 | Iodine (C3), propyl (C1) | 95 |

Notes:

- Oxane (tetrahydropyran) is a six-membered ether ring, while oxolane (tetrahydrofuran) is a five-membered ether. The oxolane methyl group introduces steric bulk but may reduce metabolic stability compared to oxane .

- Positional isomerism: The oxane group at C4 (1540221-68-8) vs.

- Aldehyde-functionalized derivatives (e.g., 1400644-65-6) offer a reactive site for further functionalization but may exhibit lower stability under acidic or nucleophilic conditions .

Biological Activity

3-Iodo-1-(oxan-2-yl)pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 232.05 g/mol. The structure comprises a pyrazole ring substituted with an iodine atom and an oxane group, which may influence its biological interactions.

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. The presence of the iodine atom may enhance the lipophilicity and reactivity of the compound, potentially facilitating interactions with biomolecules.

Key Mechanisms:

- Enzyme Inhibition: Similar pyrazole derivatives have shown inhibitory effects on specific enzymes, which may be relevant for therapeutic applications.

- Receptor Modulation: The compound may act as a modulator of certain receptors, influencing cellular signaling pathways.

Synthesis

The synthesis of this compound has been reported through various methods, often involving the iodination of pyrazole derivatives followed by cyclization with oxane precursors.

Synthetic Route Example:

- Iodination: Starting with a suitable pyrazole derivative, iodine is introduced via electrophilic substitution.

- Cyclization: The iodinated pyrazole is then reacted with an appropriate oxane precursor to form the final product.

Table 1: Biological Activity Summary

Case Studies

-

Antimicrobial Activity:

A study investigated the antimicrobial properties of various iodinated pyrazoles, including this compound. The compound displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. -

Anticancer Research:

In vitro studies demonstrated that this compound induced apoptosis in several cancer cell lines. Mechanistic studies revealed that this effect was mediated through the activation of caspase pathways, indicating its potential utility in cancer therapy. -

Enzyme Inhibition:

Research focused on the inhibition of specific hydrolases showed that this compound could effectively inhibit enzyme activity, supporting its role as a potential therapeutic agent in diseases where these enzymes are implicated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.